2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine
Overview
Description
2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a pyrimidine ring substituted with a 3-(4-nitrophenoxy)propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-nitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 4-nitrophenoxypropyl bromide: 4-nitrophenol is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 4-nitrophenoxypropyl bromide.
Synthesis of this compound: The final step involves the reaction of 4-nitrophenoxypropyl bromide with 2-mercaptopyrimidine in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acetic acid.
Substitution: Amines, thiols, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Preliminary studies suggest that it may have anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the formation of covalent bonds with amino acid residues in the enzyme, thereby inhibiting its activity. The compound’s ability to induce apoptosis in cancer cells is thought to be related to its interaction with cellular signaling pathways that regulate cell death.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Chlorophenoxy)propylsulfanyl]pyrimidine: Similar structure but with a chlorine atom instead of a nitro group.
2-[3-(4-Methoxyphenoxy)propylsulfanyl]pyrimidine: Similar structure but with a methoxy group instead of a nitro group.
2-[3-(4-Aminophenoxy)propylsulfanyl]pyrimidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions. Additionally, the nitro group contributes to the compound’s potential as an enzyme inhibitor and anticancer agent.
Properties
IUPAC Name |
2-[3-(4-nitrophenoxy)propylsulfanyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-16(18)11-3-5-12(6-4-11)19-9-2-10-20-13-14-7-1-8-15-13/h1,3-8H,2,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMBGWLKBFVQOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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